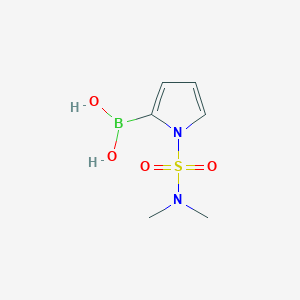
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid is an organoboron compound with the molecular formula C6H11BN2O4S and a molecular weight of 218.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with a dimethylsulfamoyl group. It is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Méthodes De Préparation
The synthesis of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid typically involves the reaction of pyrrole derivatives with boronic acid reagents. One common method is the direct borylation of pyrrole using boronic acid or boronate esters under catalytic conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product . The dimethylsulfamoyl group can influence the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid can be compared with other boronic acid derivatives such as phenylboronic acid and 4-bromophenylboronic acid. While these compounds also participate in Suzuki–Miyaura coupling reactions, this compound offers unique reactivity due to the presence of the dimethylsulfamoyl group, which can enhance the stability and solubility of the compound . Similar compounds include:
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Thienylboronic acid
Propriétés
IUPAC Name |
[1-(dimethylsulfamoyl)pyrrol-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O4S/c1-8(2)14(12,13)9-5-3-4-6(9)7(10)11/h3-5,10-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSNODSWDWHGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN1S(=O)(=O)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde](/img/structure/B2575242.png)

![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2575246.png)
![6-(4-fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2575247.png)
![5-methyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2575248.png)

![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2575252.png)



![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2575257.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(4-FLUOROBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2575259.png)

